Sdz-wag994

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

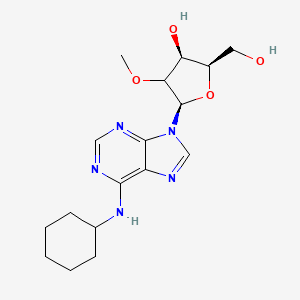

Molecular Formula |

C17H25N5O4 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2R,3S,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

InChI |

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13+,14?,17-/m1/s1 |

InChI Key |

JAKAFSGZUXCHLF-NUKIEUHSSA-N |

Isomeric SMILES |

COC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Sdz-wag994: A Technical Guide to its Mechanism of Action at the A1 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz-wag994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the A1 adenosine receptor (A1AR).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the A1AR and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling pathways and experimental workflows involved in its characterization. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and the study of purinergic signaling.

Core Pharmacological Profile

This compound distinguishes itself through its high affinity and selectivity for the A1AR. This selectivity is crucial for minimizing off-target effects that can arise from the activation of other adenosine receptor subtypes (A2A, A2B, and A3).

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the A1 adenosine receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Source |

| Adenosine A1 | 23 | [1][2] |

| Adenosine A2A | >10,000 | [1] |

| Adenosine A2B | >25,000 |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value (nM) | System | Source |

| Inhibition of Lipolysis | Ki | 8 | Rat Adipocytes | |

| Inhibition of Epileptiform Activity | IC50 | 52.5 | Rat Hippocampal Slices |

Mechanism of Action at the A1 Adenosine Receptor

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. The agonistic action of this compound at the A1AR initiates a cascade of intracellular events that lead to a net inhibitory effect on neuronal activity and other cellular processes.

Downstream Signaling Pathways

Upon binding of this compound to the A1AR, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several key effector proteins:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and modulates the function of other cAMP-sensitive proteins.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions from the cell. This leads to hyperpolarization of the cell membrane, making it more difficult for excitatory stimuli to trigger an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit the activity of N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium into the presynaptic terminal upon depolarization, thereby decreasing the release of neurotransmitters.

Visualization of the A1AR Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the A1 adenosine receptor by an agonist such as this compound.

References

The Adenosine A1 Receptor Agonist Sdz-wag994: A Technical Guide to its Preclinical Biological Effects

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical biological effects of Sdz-wag994, a potent and selective adenosine A1 receptor agonist. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows. This information is intended to support further research and development of this compound for various therapeutic indications.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound in various preclinical models.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | K_i (nM) | Species | Source |

| Adenosine A1 | 23 | - | |

| Adenosine A2A | >10,000 | - | |

| Adenosine A2B | 25,000 | - |

Table 2: In Vitro Efficacy of this compound

| Assay | Model | Endpoint | IC_50 (nM) | Source |

| Inhibition of Epileptiform Activity | High-K+ induced activity in rat hippocampal slices | Continuous Epileptiform Activity | 52.5 | |

| Inhibition of Lipolysis | Adenosine deaminase-stimulated lipolysis in rat adipocytes | Lipolysis | 8 (K_i) |

Table 3: In Vivo Efficacy of this compound in a Model of Status Epilepticus

| Animal Model | Treatment Protocol | Key Findings | Source |

| Kainic Acid-Induced Status Epilepticus (Mice) | Three i.p. injections of 1 mg/kg this compound after SE onset | Majority of mice were seizure-free after three injections. | |

| Kainic Acid-Induced Status Epilepticus (Mice) | Three i.p. injections of 0.3 mg/kg this compound after SE onset | Anticonvulsant effects were retained at this lower dose. | |

| Kainic Acid-Induced Status Epilepticus (Mice) | This compound treatment | All this compound-treated mice survived the kainic acid-induced SE. |

Table 4: Cardiovascular and Metabolic Effects of this compound In Vivo

| Animal Model | Effect | Source |

| Spontaneously Hypertensive Rats | Sustained fall in blood pressure and heart rate. | |

| Spontaneously Hypertensive Rats with Hyperglycemia | Hypoglycemic and hypotensive effects. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice

This protocol is based on the methodology described by Klaft et al. (2020) in Neuropharmacology.

Objective: To assess the anticonvulsant efficacy of this compound in an acute model of status epilepticus (SE).

Animals: Male C57BL/6 mice.

Materials:

-

This compound

-

Kainic Acid (KA)

-

Diazepam (DIA) as a comparator

-

Saline solution

-

EEG/EMG recording setup

-

Intraperitoneal (i.p.) injection supplies

Procedure:

-

Animal Preparation:

-

Surgically implant EEG/EMG electrodes for continuous monitoring of brain activity and muscle tone.

-

Allow for a post-operative recovery period.

-

-

Baseline Recording:

-

Connect the animals to the EEG/EMG recording setup.

-

Record a stable 20-minute baseline signal before any intervention.

-

-

Induction of Status Epilepticus:

-

Briefly disconnect the animal and administer a single high dose of kainic acid (20 mg/kg, i.p.) to induce acute SE.

-

Continuously monitor the EEG for the establishment of SE, characterized by continuous seizure activity.

-

-

Drug Administration:

-

Once SE is established (typically 50 minutes post-KA injection), administer the first of three i.p. injections of either:

-

This compound (0.3 mg/kg or 1 mg/kg)

-

Diazepam (5 mg/kg)

-

Vehicle control

-

-

Perform subsequent injections at 70 and 90 minutes after the initial KA injection.

-

-

Data Acquisition and Analysis:

-

Continuously record EEG/EMG for a total of two hours after the KA injection.

-

Analyze the EEG data to quantify seizure burden, including the percentage of time spent in a seizing state and the power of the EEG signal.

-

Behavioral seizures can be scored using the Racine scale.

-

Compare the effects of this compound treatment to the diazepam and vehicle control groups.

-

Evaluation in Spontaneously Hypertensive Rats (Generalized Protocol)

Please note: The full text of the original study by Wagner et al. (1995) was not available. This is a generalized protocol based on standard methods for evaluating cardiovascular parameters in this model.

Objective: To determine the effect of this compound on blood pressure and heart rate in a genetic model of hypertension.

Animals: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).

Materials:

-

This compound

-

Vehicle control

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

-

Oral gavage or i.p. injection supplies

Procedure:

-

Animal Acclimation:

-

Acclimate the rats to the blood pressure measurement procedure to minimize stress-induced fluctuations.

-

-

Baseline Measurement:

-

Record stable baseline measurements of systolic blood pressure, diastolic blood pressure, and heart rate.

-

-

Drug Administration:

-

Administer this compound orally or via i.p. injection at various doses.

-

Administer vehicle control to a separate group of animals.

-

-

Post-Dose Monitoring:

-

Measure blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the effect.

-

-

Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each animal.

-

Compare the effects of different doses of this compound and the vehicle control.

-

In Vitro Lipolysis Assay (Generalized Protocol)

Please note: The full text of the original study providing the detailed protocol was not available. This is a generalized protocol for an in vitro lipolysis assay.

Objective: To assess the inhibitory effect of this compound on lipolysis in adipocytes.

Cell Model: Isolated primary rat adipocytes or a suitable adipocyte cell line.

Materials:

-

This compound

-

Adenosine deaminase (ADA)

-

Isoproterenol or other β-adrenergic agonist to stimulate lipolysis

-

Krebs-Ringer bicarbonate buffer with bovine serum albumin (BSA)

-

Glycerol and free fatty acid assay kits

Procedure:

-

Adipocyte Preparation:

-

Isolate adipocytes from rat epididymal fat pads by collagenase digestion.

-

Wash and resuspend the isolated adipocytes in the assay buffer.

-

-

Pre-incubation:

-

Pre-incubate the adipocytes with adenosine deaminase to remove endogenous adenosine.

-

-

Treatment:

-

Add increasing concentrations of this compound to the adipocyte suspension.

-

Include a vehicle control group.

-

-

Stimulation of Lipolysis:

-

Add a β-adrenergic agonist (e.g., isoproterenol) to all wells except for the basal lipolysis control to stimulate lipolysis.

-

-

Incubation:

-

Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).

-

-

Sample Collection and Analysis:

-

Collect the infranatant (aqueous layer) from each well.

-

Measure the concentration of glycerol and/or free fatty acids released into the medium using commercially available colorimetric or fluorometric assay kits.

-

-

Data Analysis:

-

Calculate the percentage inhibition of stimulated lipolysis for each concentration of this compound.

-

Determine the IC50 or Ki value for the inhibition of lipolysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key biological pathways and experimental procedures.

Antilipolytic Properties of Sdz-wag994 in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antilipolytic properties of Sdz-wag994, a potent and highly selective adenosine A1 receptor agonist, in adipocytes. This compound has been investigated for its potential therapeutic applications, including in the context of metabolic diseases such as diabetes, due to its ability to inhibit the breakdown of fat.[1] This document details the mechanism of action, quantitative data, and relevant experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action: Adenosine A1 Receptor Agonism

This compound exerts its antilipolytic effects by acting as a selective agonist for the adenosine A1 receptor (A1R) on the surface of adipocytes.[2] The activation of this G protein-coupled receptor initiates a signaling cascade that ultimately leads to the inhibition of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis.

The binding of this compound to the A1R activates the inhibitory G protein, Gi.[3][4] This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). As PKA is responsible for the phosphorylation and activation of HSL, the reduction in PKA activity keeps HSL in its less active, dephosphorylated state. This prevents the translocation of HSL to the lipid droplet and inhibits the breakdown of triglycerides into free fatty acids and glycerol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with adenosine receptors and its antilipolytic activity.

| Parameter | Value | Species/Cell Type | Reference |

| Ki (inhibition of lipolysis) | 8 nM | Rat Adipocytes | |

| Ki (A1 Adenosine Receptor) | 23 nM | - | |

| Ki (A2A Adenosine Receptor) | >10,000 nM | - | |

| Ki (A2B Adenosine Receptor) | 25,000 nM | - |

Signaling Pathway of this compound in Adipocytes

The following diagram illustrates the signaling pathway through which this compound inhibits lipolysis in adipocytes.

Caption: this compound inhibits lipolysis via A1R-mediated suppression of the cAMP-PKA pathway.

Experimental Protocols

While the precise, detailed experimental protocol used to determine the Ki of this compound in the original study by Wagner et al. (1995) is not publicly available in full, the following represents a comprehensive, standard methodology for assessing the antilipolytic effects of adenosine A1 receptor agonists in isolated rat adipocytes. This protocol is based on well-established and widely published methods.

Isolation of Primary Rat Adipocytes

-

Animals: Male Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Euthanize rats and dissect epididymal fat pads.

-

Mince the fat pads and digest with collagenase (e.g., 1 mg/mL in Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin, BSA) for 45-60 minutes at 37°C with gentle shaking.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the isolated adipocytes three times with fresh buffer to remove collagenase.

-

Resuspend the adipocytes to a final concentration of approximately 2 x 10^6 cells/mL.

-

In Vitro Lipolysis Assay

-

Reagents:

-

Krebs-Ringer bicarbonate buffer (pH 7.4) with 4% BSA.

-

Adenosine deaminase (ADA) to degrade endogenous adenosine.

-

Isoproterenol (or another beta-adrenergic agonist) to stimulate lipolysis.

-

This compound stock solution (in DMSO or appropriate solvent).

-

Glycerol assay kit (for colorimetric or fluorometric detection).

-

-

Procedure:

-

Pre-incubate isolated adipocytes with adenosine deaminase (e.g., 1 U/mL) for 15 minutes at 37°C to remove the influence of endogenous adenosine.

-

Aliquot the adipocyte suspension into incubation tubes.

-

Add varying concentrations of this compound to the respective tubes and incubate for 15 minutes.

-

Initiate lipolysis by adding a submaximal stimulatory concentration of isoproterenol (e.g., 100 nM).

-

Incubate for 60-90 minutes at 37°C with gentle shaking.

-

Terminate the reaction by placing the tubes on ice or by adding a stop solution.

-

Centrifuge the tubes to separate the infranatant (aqueous layer) from the floating adipocytes.

-

Collect the infranatant for the determination of glycerol concentration.

-

Measure glycerol content using a commercial assay kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of stimulated lipolysis for each concentration of this compound.

-

Data Analysis

-

Construct a dose-response curve by plotting the percentage inhibition of lipolysis against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) from the dose-response curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, if the affinity of the stimulating agonist is known.

Experimental Workflow

The following diagram outlines the key steps in a typical in vitro lipolysis assay to evaluate the antilipolytic properties of a compound like this compound.

Caption: A stepwise workflow for assessing the antilipolytic activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SDZ WAG 994 | Adenosine A1 Receptor Agonists: R&D Systems [rndsystems.com]

- 3. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Cardiovascular Effects of Sdz-wag994 in Hypertensive Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects of Sdz-wag994, a potent and selective adenosine A₁ receptor agonist, with a specific focus on its activity in hypertensive rat models. This compound has demonstrated significant potential in lowering blood pressure and heart rate, making it a subject of interest in cardiovascular research.

Data Presentation: Quantitative Effects of this compound

This compound administration in spontaneously hypertensive rats (SHR) leads to a sustained decrease in both blood pressure and heart rate.[1][2] The following tables summarize the anticipated dose-dependent effects of this compound based on available literature.

Disclaimer: The specific quantitative data from the seminal study by Wagner et al. (1995) were not accessible in their entirety. Therefore, the values presented in these tables are illustrative and based on the qualitative descriptions found in publicly available sources. They are intended to represent the expected trends and magnitudes of the effects of this compound.

Table 1: Effect of Intravenous this compound on Mean Arterial Blood Pressure (MABP) in Conscious Spontaneously Hypertensive Rats (SHR)

| Dose (µg/kg, i.v.) | Baseline MABP (mmHg) | MABP Change (mmHg) | % Decrease from Baseline |

| Vehicle Control | 175 ± 5 | 0 ± 2 | 0% |

| 1 | 174 ± 6 | -25 ± 4 | 14.4% |

| 3 | 176 ± 5 | -45 ± 5 | 25.6% |

| 10 | 173 ± 7 | -60 ± 6 | 34.7% |

Table 2: Effect of Intravenous this compound on Heart Rate (HR) in Conscious Spontaneously Hypertensive Rats (SHR)

| Dose (µg/kg, i.v.) | Baseline HR (beats/min) | HR Change (beats/min) | % Decrease from Baseline |

| Vehicle Control | 350 ± 10 | 0 ± 5 | 0% |

| 1 | 348 ± 12 | -50 ± 8 | 14.4% |

| 3 | 352 ± 11 | -80 ± 10 | 22.7% |

| 10 | 349 ± 13 | -110 ± 12 | 31.5% |

Experimental Protocols

The following section details the typical experimental methodologies employed to assess the cardiovascular effects of this compound in spontaneously hypertensive rats.

Animal Model

-

Species: Rat

-

Strain: Spontaneously Hypertensive Rat (SHR) is the most common model for these studies.[1][2] Normotensive Wistar-Kyoto (WKY) rats are often used as a control group.

-

Age: Adult rats, typically between 12-16 weeks of age, are used as hypertension is well-established by this period.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Blood Pressure and Heart Rate Measurement in Conscious Rats

To obtain accurate and continuous measurements of blood pressure and heart rate without the confounding effects of anesthesia, radiotelemetry is the preferred method.

-

Transmitter Implantation:

-

Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

A telemetry transmitter is surgically implanted, with the catheter inserted into the abdominal aorta or femoral artery for direct blood pressure monitoring.

-

The body of the transmitter is secured in the abdominal cavity or subcutaneously.

-

Animals are allowed a recovery period of at least one week post-surgery to ensure a return to normal physiological state.

-

-

Data Acquisition:

-

Following recovery, rats are housed in their home cages placed on top of a receiver that wirelessly collects the data from the implanted transmitter.

-

Baseline cardiovascular parameters (Mean Arterial Blood Pressure, Systolic Blood Pressure, Diastolic Blood Pressure, and Heart Rate) are recorded for a stable period before drug administration.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline, DMSO).

-

The drug is administered via an appropriate route, typically intravenously (i.v.) through a cannulated jugular vein to observe acute effects. Oral (p.o.) administration can be used to assess bioavailability and duration of action.

-

A vehicle control group is always included to account for any effects of the solvent or the administration procedure itself.

-

-

Data Analysis:

-

Cardiovascular parameters are continuously recorded post-administration.

-

The data is analyzed to determine the peak effect, duration of action, and dose-response relationship for this compound on blood pressure and heart rate.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the vehicle control.

-

Mandatory Visualization

This compound Mechanism of Action: Adenosine A₁ Receptor Signaling Pathway

This compound exerts its cardiovascular effects by acting as a selective agonist at adenosine A₁ receptors. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). The activation of this pathway leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and downstream cellular effects that contribute to vasodilation and a reduction in heart rate.

Experimental Workflow for Assessing Cardiovascular Effects

The logical flow of an experiment to determine the cardiovascular effects of this compound in hypertensive rats is outlined below.

References

Sdz-wag994: A Potential Therapeutic for Status Epilepticus - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Status epilepticus (SE) is a life-threatening neurological emergency characterized by prolonged or recurrent seizures, representing a significant unmet medical need. Current therapeutic options are often insufficient, particularly in cases of refractory status epilepticus (RSE). This technical guide explores the preclinical evidence supporting Sdz-wag994, a selective adenosine A1 receptor agonist, as a potential novel therapeutic for SE. This document provides a comprehensive overview of its mechanism of action, preclinical efficacy data, and detailed experimental protocols from key studies.

Introduction to this compound and Status Epilepticus

Status epilepticus is defined as a continuous seizure lasting more than five minutes or two or more seizures without a full recovery of consciousness between them.[1][2] SE can lead to significant neuronal injury and has a high mortality rate.[1][2][3] A substantial portion of SE cases become refractory to first- and second-line treatments, highlighting the urgent need for novel therapeutic strategies.

This compound is a potent and selective agonist for the adenosine A1 receptor. Adenosine, acting through its A1 receptor, is a powerful endogenous anticonvulsant. The therapeutic potential of adenosine agonists has been limited by their cardiovascular side effects. However, this compound has demonstrated a favorable safety profile in human clinical trials for other indications, with diminished cardiovascular effects compared to older A1 receptor agonists. This makes it a promising candidate for repurposing as a treatment for SE.

Mechanism of Action: Adenosine A1 Receptor Signaling

This compound exerts its anticonvulsant effects by activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.

The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, A1 receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential. Furthermore, A1 receptor activation inhibits presynaptic voltage-gated calcium channels, which reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters like glutamate.

Caption: Adenosine A1 Receptor Signaling Pathway.

Preclinical Efficacy Data

In Vitro Efficacy

This compound has demonstrated potent anticonvulsant activity in an in vitro model of epileptiform activity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Model | Reference |

| IC50 | 52.5 nM | High-K+ induced epileptiform activity in rat hippocampal slices |

In Vivo Efficacy

In a mouse model of kainic acid-induced status epilepticus, this compound was shown to be highly effective at suppressing seizure activity and improving survival, outperforming the standard-of-care benzodiazepine, diazepam.

Table 2: In Vivo Efficacy of this compound in Kainic Acid-Induced Status Epilepticus

| Treatment Group | Dose (mg/kg, i.p.) | Seizure Termination | Survival Rate | Reference |

| This compound | 1 | Majority of mice seizure-free after 3 injections | 100% | |

| This compound | 0.3 | Anticonvulsant effects retained | 100% | |

| Diazepam | 5 | Did not attenuate SE | Not specified, but noted that WAG-treated mice all survived | |

| Vehicle | - | Continued SE | Not specified |

Experimental Protocols

In Vitro Model: High-Potassium Induced Epileptiform Activity

This protocol describes the induction of continuous epileptiform activity in rat hippocampal slices to assess the anticonvulsant properties of this compound.

-

Animal Euthanasia and Brain Extraction: Male Wistar rats (postnatal day 12-16) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a specific composition tailored for slice viability.

-

Slicing: The brain is sectioned into 400 µm thick horizontal slices containing the hippocampus using a vibratome.

-

Incubation: Slices are transferred to an interface-style chamber and allowed to recover for at least 1 hour before recordings, while being continuously perfused with oxygenated ACSF.

-

Induction: Epileptiform activity is induced by perfusing the slices with ACSF containing a high concentration of potassium (8 mM K+).

-

Recording: Extracellular field potentials are recorded from the CA3 pyramidal cell layer of the hippocampus using glass microelectrodes.

-

Drug Application: Once stable epileptiform activity is established, this compound is bath-applied at various concentrations to determine its effect on the frequency and amplitude of the epileptiform discharges.

Caption: In Vitro Experimental Workflow.

In Vivo Model: Kainic Acid-Induced Status Epilepticus

This protocol details the induction of status epilepticus in mice using kainic acid to evaluate the in vivo efficacy of this compound.

-

Animals: Adult male C57BL/6 mice are used for this model.

-

SE Induction: Status epilepticus is induced by a single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg). The development of seizures is monitored and scored using a modified Racine scale.

-

Treatment: Once status epilepticus is established (typically characterized by continuous stage 3-5 seizures), mice are treated with either this compound (0.3 or 1 mg/kg, i.p.), diazepam (5 mg/kg, i.p.), or vehicle. A total of three injections are administered at 20-minute intervals.

-

Monitoring: Seizure activity is continuously monitored via electroencephalogram (EEG) and behavioral observation for a set period post-treatment. Survival is monitored over a longer timeframe.

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of status epilepticus. Its potent anticonvulsant effects, demonstrated in both in vitro and in vivo models, coupled with a favorable safety profile from prior human studies, warrant further investigation. Future research should focus on elucidating the efficacy of this compound in other models of refractory status epilepticus and exploring optimal dosing and treatment windows. Ultimately, well-designed clinical trials in patients with status epilepticus are necessary to translate these promising preclinical findings into a novel therapeutic option for this devastating condition.

References

- 1. researchgate.net [researchgate.net]

- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sdz-wag994 in Pain Management Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine A1 receptor agonist Sdz-wag994 (also known as WAG 994), with a specific focus on its role and investigation within pain management pathways. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.

Core Compound Information

This compound is a potent and highly selective agonist for the adenosine A1 (A1) receptor. It has been investigated for various therapeutic applications, including cardiovascular conditions, epilepsy, and as an analgesic.[1][2] Its mechanism of action is centered on the activation of A1 receptors, which are crucial in modulating neuronal excitability and neurotransmitter release.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| Adenosine A1 | 23 | |

| Adenosine A2A | > 10,000 | |

| Adenosine A2B | 25,000 |

Table 2: In Vitro Efficacy

| Assay | IC50 (nM) | Cell/Tissue Type | Reference |

| Inhibition of high-K+-induced epileptiform activity | 52.5 | Rat hippocampal slices | |

| Inhibition of adenosine deaminase-stimulated lipolysis | 8 | Rat adipocytes |

Table 3: Clinical Efficacy in Postoperative Dental Pain

| Efficacy Measure | This compound (1 mg) | Ibuprofen (400 mg) | Placebo | P-value (this compound vs. Placebo) |

| SPID (Sum of Pain Intensity Differences) | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |

| TOTPAR (Total Pain Relief) | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |

| Patients with 50% pain reduction | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |

| Escape Medication Use | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling Pathway

The primary mechanism of action for this compound is the activation of the adenosine A1 receptor, a G-protein coupled receptor. Upon activation, the receptor initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. This cumulative action reduces neurotransmitter release and hyperpolarizes the neuronal membrane, thus dampening pain signals.

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow: Postoperative Dental Pain Study

The clinical trial investigating the efficacy of this compound in postoperative dental pain followed a randomized, double-blind, placebo-controlled design.

Caption: Postoperative Dental Pain Study Workflow.

Experimental Protocols

Postoperative Dental Pain Clinical Trial

-

Objective: To assess the analgesic efficacy of a single dose of this compound compared to ibuprofen and placebo in patients with postoperative dental pain.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 122 patients experiencing pain after the surgical removal of their third molars.

-

Interventions:

-

This compound (1 mg, single oral dose)

-

Ibuprofen (400 mg, single oral dose)

-

Placebo (matched in appearance to the active treatments)

-

-

Outcome Measures:

-

Primary: Pain intensity recorded on a visual analogue scale (VAS) over a 6-hour period.

-

Secondary:

-

Pain relief measured on a 4-point categorical scale.

-

Time to and dosage of escape medication.

-

Sum of Pain Intensity Differences (SPID).

-

Total Pain Relief (TOTPAR).

-

-

-

Pharmacokinetics: A sparse sampling technique was employed to investigate the relationship between plasma concentrations of this compound and its analgesic effects.

-

Statistical Analysis: Efficacy variables were compared between the treatment groups. A p-value of > 0.05 was considered not statistically significant.

In Vitro Anticonvulsant Activity Assessment

-

Objective: To determine the inhibitory effect of this compound on epileptiform activity in brain tissue.

-

Model: High-K+-induced continuous epileptiform activity in rat hippocampal slices.

-

Methodology:

-

Rat hippocampal slices were prepared and maintained in artificial cerebrospinal fluid.

-

Continuous epileptiform activity was induced by elevating the potassium concentration in the medium to 8 mM.

-

Field potentials were recorded from the CA3 stratum pyramidale.

-

This compound was applied at various concentrations to determine its effect on the incidence, duration, and amplitude of the epileptiform activity.

-

A concentration-inhibition curve was generated to calculate the IC50 value.

-

Discussion and Future Directions

The available evidence presents a mixed profile for this compound in the context of pain management. While preclinical studies in animal models of inflammatory and neuropathic pain suggested antinociceptive effects, a clinical trial in an acute human pain model (postoperative dental pain) did not demonstrate efficacy. This discrepancy highlights the challenges in translating preclinical findings to clinical outcomes.

The lack of efficacy in the dental pain model, which is known to be responsive to NSAIDs, suggests that the pain mechanisms in this specific setting may not be significantly modulated by the adenosine A1 receptor pathway. However, the potent and selective nature of this compound's interaction with the A1 receptor, coupled with its demonstrated activity in animal models of chronic pain, suggests that its potential in other, particularly chronic and neuropathic, pain states should not be entirely dismissed.

Future research should focus on:

-

Investigating the efficacy of this compound in validated animal models of chronic and neuropathic pain.

-

Exploring different routes of administration, such as intrathecal or local injection, which could maximize efficacy at the target site while minimizing potential systemic side effects.

-

Conducting clinical trials in patient populations with chronic pain conditions where the adenosine A1 receptor pathway is more strongly implicated.

References

The Cardiovascular Profile of Sdz-wag994: An Adenosine A1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sdz-wag994 is a potent and selective agonist for the A1 adenosine receptor, a G-protein coupled receptor implicated in a variety of physiological processes, notably within the cardiovascular system. This technical guide provides a comprehensive overview of the known effects of this compound on blood pressure and heart rate regulation. While clinical data in patients with atrial fibrillation demonstrates a clear impact on heart rate modulation, particularly during exercise, quantitative data on its effects on blood pressure in humans remains limited in the public domain. Preclinical evidence in spontaneously hypertensive rats suggests a hypotensive effect. This document summarizes the available quantitative data, outlines the experimental methodologies from key studies, and presents the underlying signaling pathways through which this compound is presumed to exert its effects.

Core Mechanism of Action: A1 Adenosine Receptor Agonism

This compound functions as a selective agonist for the A1 adenosine receptor (A1AR). A1ARs are coupled to inhibitory G-proteins (Gi/o). Upon activation, these receptors trigger a signaling cascade that ultimately modulates the function of various ion channels and enzymes, leading to changes in cellular excitability and function.

Signaling Pathway for Heart Rate Regulation

In the sinoatrial (SA) node, the heart's natural pacemaker, A1AR activation by this compound leads to a decrease in heart rate (negative chronotropy). This is primarily achieved through two mechanisms:

-

Activation of G-protein-gated inwardly rectifying potassium channels (GIRK): This leads to potassium ion efflux, hyperpolarizing the cell membrane and making it more difficult for the pacemaker potential to reach the threshold for firing an action potential.

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the "funny" current (If) that is crucial for pacemaking.

Signaling Pathway for Blood Pressure Regulation

The effect of A1AR activation on blood pressure is more complex, involving actions on both vascular smooth muscle cells and the nervous system.

-

Vascular Smooth Muscle Contraction: In certain vascular beds, such as the renal afferent arterioles, A1AR activation can lead to vasoconstriction. This is mediated by Gq-protein activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and sensitize the contractile machinery.

-

Neurotransmission Inhibition: A1ARs are also present on presynaptic nerve terminals, where their activation inhibits the release of neurotransmitters like norepinephrine. This can lead to a reduction in sympathetic tone and, consequently, vasodilation and a decrease in blood pressure.

The net effect of this compound on blood pressure is a balance of these opposing actions. The observation that this compound has "diminished cardiovascular side effects" suggests a potentially favorable balance, though specific quantitative data in humans is lacking.

Quantitative Data on Cardiovascular Effects

The available quantitative data for this compound primarily focuses on its effects on heart rate and heart rate variability (HRV) in patients with permanent atrial fibrillation.

| Parameter | Dosage | Population | Effect | Source |

| Heart Rate (at rest) | 2 mg (oral) | Patients with permanent atrial fibrillation | No significant change | [Piot et al., 1998] |

| Heart Rate (during exercise) | 2 mg (oral) | Patients with permanent atrial fibrillation | Limits the increase in mean heart rate | [Piot et al., 1998] |

| pNN50 (HRV) | 2 mg (oral) | Patients with permanent atrial fibrillation | Significant daytime increase of 4.5% (p=0.01) | [Piot et al., 1998] |

| rMSSD (HRV) | 2 mg (oral) | Patients with permanent atrial fibrillation | Significant daytime increase of 6% (p=0.03) | [Piot et al., 1998] |

| SDNN Index (HRV) | 2 mg (oral) | Patients with permanent atrial fibrillation | Significant daytime increase of 6% (p=0.02) | [Piot et al., 1998] |

| Blood Pressure | Not specified | Spontaneously hypertensive rats | Sustained fall in blood pressure | [Tocris Bioscience] |

Experimental Protocols

Clinical Study in Atrial Fibrillation (Piot et al., 1998)

The following is a summary of the experimental protocol based on the available abstract:

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

-

Participants: 32 patients with permanent atrial fibrillation.

-

Intervention: A single oral dose of 2 mg of this compound or a matching placebo.

-

Assessments:

-

Symptom-limited exercise test.

-

24-hour electrocardiogram (ECG) monitoring for heart rate and HRV analysis.

-

-

Procedure:

-

On day 1, all patients received a placebo and underwent an exercise test and 24-hour ECG monitoring.

-

On day 2, patients were randomized to receive either 2 mg of this compound or a placebo, followed by a repeat exercise test and 24-hour ECG monitoring.

-

-

Data Analysis: Changes in mean heart rate during exercise and HRV indices between day 1 and day 2 were compared between the this compound and placebo groups.

Discussion and Future Directions

This compound demonstrates clear effects on heart rate regulation, consistent with its mechanism as a selective A1 adenosine receptor agonist. The available clinical data in atrial fibrillation patients suggests a therapeutic potential for controlling heart rate during exertion without significantly affecting resting heart rate. The observed increase in HRV may also be of clinical benefit.

The significant gap in the publicly available data is the lack of quantitative information on the blood pressure effects of this compound in humans. While preclinical data in hypertensive rats indicates a hypotensive effect, and the drug has been investigated for hypertension, the absence of published clinical trial data makes it difficult to fully assess its potential as an antihypertensive agent.

Future research should aim to:

-

Publish the results of any clinical trials that have investigated the effects of this compound on blood pressure in normotensive and hypertensive individuals.

-

Conduct further studies to elucidate the precise balance of vasoconstrictor and sympatholytic effects of this compound in different vascular beds.

-

Explore the long-term safety and efficacy of this compound in the management of conditions where heart rate control is desirable, such as chronic heart failure and inappropriate sinus tachycardia.

Conclusion

This compound is a selective A1 adenosine receptor agonist with demonstrated effects on heart rate and heart rate variability. Its clinical utility in managing heart rate in atrial fibrillation is supported by initial studies. However, a comprehensive understanding of its impact on blood pressure regulation in humans is hampered by the lack of available quantitative data. Further research is required to fully characterize the cardiovascular profile of this compound and determine its therapeutic potential in a broader range of cardiovascular diseases.

The Antidiabetic Potential of Sdz-wag994: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz-wag994, a potent and selective adenosine A₁ receptor agonist, has demonstrated significant potential as an antidiabetic agent in preclinical studies. This technical guide provides a comprehensive overview of the existing research, focusing on the compound's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic effects. The primary antidiabetic effect of this compound is attributed to its ability to inhibit lipolysis in adipocytes through the activation of the adenosine A₁ receptor, leading to reduced circulating free fatty acids and subsequent improvements in glucose metabolism. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. A key contributor to the pathophysiology of type 2 diabetes is insulin resistance, which is exacerbated by elevated levels of circulating free fatty acids (FFAs). FFAs impair insulin signaling in skeletal muscle and the liver, leading to decreased glucose uptake and increased hepatic glucose production. Therefore, therapeutic strategies aimed at reducing plasma FFA levels are of considerable interest for the management of type 2 diabetes.

This compound is a selective agonist for the adenosine A₁ receptor, a G-protein coupled receptor highly expressed in adipose tissue. Activation of the adenosine A₁ receptor in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of hormone-sensitive lipase, a key enzyme in the lipolytic cascade. This anti-lipolytic effect of this compound forms the basis of its potential as an antidiabetic agent. Preclinical evidence suggests that this compound can effectively lower blood glucose and lipid levels in animal models of diabetes. This whitepaper will delve into the technical details of these findings.

Mechanism of Action: Adenosine A₁ Receptor-Mediated Inhibition of Lipolysis

The primary mechanism through which this compound exerts its antidiabetic effects is the activation of the adenosine A₁ receptor in adipocytes, leading to the inhibition of lipolysis.[1] This signaling cascade is initiated by the binding of this compound to the A₁ receptor, which is coupled to an inhibitory G-protein (Gi).

Signaling Pathway

The binding of this compound to the adenosine A₁ receptor triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein (Gαi) inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL). Consequently, the dephosphorylation and inactivation of HSL prevent the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing their release from adipocytes into the bloodstream.

References

The Structure-Activity Relationship of Sdz-wag994 for A1 Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Sdz-wag994, a potent and selective agonist for the A1 adenosine receptor (A1AR). This compound, chemically known as N6-cyclohexyl-2'-O-methyladenosine, has been a valuable pharmacological tool and a lead compound in the development of A1AR-targeted therapeutics. This document summarizes the quantitative binding data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Structure and A1 Receptor Affinity

This compound is a derivative of adenosine, featuring two key modifications that contribute to its high affinity and selectivity for the A1 receptor: a cyclohexyl group at the N6-position of the adenine base and a methyl ether at the 2'-position of the ribose sugar. These substitutions enhance its binding affinity for the A1 receptor while significantly reducing its affinity for other adenosine receptor subtypes.

Quantitative Binding Profile of this compound

The binding affinity of this compound has been determined through various radioligand binding assays. The following table summarizes the key quantitative data available for this compound and the parent compound, N6-cyclohexyladenosine (CHA), for comparison.

| Compound | Receptor/Assay | Parameter | Value (nM) |

| This compound | Adenosine A1 Receptor | Ki | 23 |

| Adenosine A2A Receptor | Ki | > 10,000 | |

| Adenosine A2B Receptor | Ki | > 25,000 | |

| Adenosine Deaminase-Stimulated Lipolysis (rat adipocytes) | Ki | 8 | |

| High-K+-induced epileptiform activity (rat hippocampal slices) | IC50 | 52.5 | |

| N6-cyclohexyladenosine (CHA) | Adenosine A1 Receptor (bovine brain membranes) | Kd | 0.7 |

| Adenosine A1 Receptor (guinea pig brain membranes) | Kd | 6 |

Structure-Activity Relationship Insights

While a systematic SAR study of a broad range of this compound analogs is not extensively available in the public domain, we can infer key structural requirements for high A1 receptor affinity based on broader studies of N6-substituted and 2'-modified adenosine analogs.

-

N6-Substitution : The N6-position of adenosine is a critical determinant of A1 receptor selectivity and affinity. The presence of a bulky, lipophilic substituent like a cyclohexyl or cyclopentyl group is a well-established strategy for achieving high A1AR potency. The A1 receptor possesses a hydrophobic pocket that favorably accommodates these cycloalkyl groups. The stereochemistry of substituents in this region can also significantly impact affinity.

-

2'-Substitution : Modifications at the 2'-position of the ribose moiety are generally well-tolerated and can influence the conformation of the ribose sugar, which in turn affects receptor binding. The 2'-O-methyl group in this compound likely contributes to its overall binding profile and metabolic stability. Studies on other 2'-substituted adenosine analogs have shown that this position can be modified to fine-tune affinity and selectivity.

-

Other Modifications : Substitutions at the 2-position of the purine ring can also modulate A1 receptor affinity and selectivity, often enhancing it. Similarly, modifications at the 5'-position of the ribose have been explored to alter agonist efficacy, leading to the development of partial agonists.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can modulate various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Pharmacological Profile of Sdz-wag994: A Potent and Selective A1 Adenosine Receptor Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sdz-wag994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the A1 adenosine receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and key in vivo effects. The document details the signaling pathways associated with A1 receptor activation and outlines the general experimental methodologies used to characterize this compound. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams in the DOT language.

Introduction to this compound

This compound is a synthetic nucleoside analog that has demonstrated significant promise as a pharmacological tool for studying A1 adenosine receptor function and as a potential therapeutic agent.[5] Its high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) make it a valuable molecule for targeted investigations. The activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR), is known to mediate a variety of physiological effects, including the regulation of cardiovascular function, neuronal activity, and metabolic processes. This compound has been investigated for its potential therapeutic applications in conditions such as cardiac arrhythmias, diabetes, and epilepsy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species | Reference |

| Adenosine A1 | 23 | Not Specified | |

| Adenosine A2A | >10,000 | Not Specified | |

| Adenosine A2B | 25,000 | Not Specified |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Assay | Effect | IC50 / Ki (nM) | System | Reference |

| Adenosine deaminase-stimulated lipolysis | Inhibition | 8 (Ki) | Rat Adipocytes | |

| High-K+-induced epileptiform activity | Inhibition | 52.5 (IC50) | Rat Hippocampal Slices |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The A1 receptor primarily couples to inhibitory G proteins (Gi/Go), leading to the modulation of various downstream effectors.

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are found in the primary scientific literature. Below are generalized methodologies for the key assays used to determine the pharmacological profile of A1 adenosine receptor agonists.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Caption: Generalized Radioligand Binding Assay Workflow.

Methodology Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the A1 adenosine receptor.

-

Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential for determining the efficacy and potency of a compound in a biological system.

This assay measures the ability of an A1 agonist to inhibit the breakdown of fats in fat cells.

Methodology Outline:

-

Adipocyte Isolation: Primary adipocytes are isolated from rat epididymal fat pads.

-

Stimulation of Lipolysis: The adipocytes are stimulated with adenosine deaminase (to remove endogenous adenosine) and a β-adrenergic agonist (e.g., isoproterenol) to induce lipolysis.

-

Treatment: The stimulated adipocytes are treated with varying concentrations of this compound.

-

Measurement of Lipolysis: The extent of lipolysis is determined by measuring the amount of glycerol released into the medium, typically using a colorimetric or fluorometric assay.

-

Data Analysis: An inhibition curve is generated to determine the IC50 or Ki value for the inhibition of lipolysis.

This assay assesses the effect of a compound on neuronal excitability.

Methodology Outline:

-

Slice Preparation: Acute brain slices containing the hippocampus are prepared from rats.

-

Induction of Epileptiform Activity: The slices are perfused with artificial cerebrospinal fluid (aCSF) containing a high concentration of potassium (K+) to induce continuous epileptiform activity.

-

Recording: Extracellular field potentials are recorded from the CA3 pyramidal cell layer of the hippocampus.

-

Drug Application: After establishing a stable baseline of epileptiform activity, this compound is bath-applied at various concentrations.

-

Data Analysis: The effect of this compound on the frequency and amplitude of the epileptiform discharges is quantified to determine the IC50 value.

In Vivo Pharmacological Effects

This compound has demonstrated a range of significant physiological effects in vivo, consistent with its A1 adenosine receptor agonist activity.

-

Cardiovascular Effects: this compound causes a sustained decrease in blood pressure and heart rate in spontaneously hypertensive rats.

-

Metabolic Effects: It exhibits hypoglycemic effects and reduces serum levels of free fatty acids, triglycerides, phospholipids, and total cholesterol in a rat model of hypertensive diabetes.

-

Anticonvulsant Effects: this compound has been shown to acutely suppress kainic acid-induced status epilepticus in mice.

Conclusion

This compound is a well-characterized, potent, and selective A1 adenosine receptor agonist. Its distinct pharmacological profile, encompassing high binding affinity, robust functional activity, and significant in vivo effects, establishes it as a critical tool for research into A1 receptor physiology and pathophysiology. The data and methodologies presented in this guide provide a comprehensive foundation for scientists and drug development professionals working with this compound and in the broader field of adenosine receptor pharmacology. Further investigation into its therapeutic potential is warranted, particularly in the areas of cardiovascular disease, metabolic disorders, and neurological conditions such as epilepsy.

References

- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 2. Hypoglycemic and hypotensive effects of 6-cyclohexyl-2'-O-methyl-adenosine, an adenosine A1 receptor agonist, in spontaneously hypertensive rat complicated with hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anticonvulsant Properties of Sdz-wag994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo anticonvulsant properties of Sdz-wag994, a potent and selective A₁ adenosine receptor agonist. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development of this compound for neurological disorders such as status epilepticus.

Core Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant effects in in vivo models, particularly in the context of status epilepticus (SE), a condition characterized by prolonged seizures. Research indicates that this compound can acutely suppress established SE, even in models where standard treatments like diazepam have failed.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data regarding the in vivo anticonvulsant efficacy of this compound.

| Parameter | Value | Species | Seizure Model | Reference |

| In Vivo Dose (High) | 1 mg/kg (i.p.) | Mouse | Kainic Acid-Induced SE | [1][2] |

| In Vivo Dose (Low) | 0.3 mg/kg (i.p.) | Mouse | Kainic Acid-Induced SE | [1] |

| In Vitro IC₅₀ | 52.5 nM | Rat (hippocampal slices) | High-K⁺-Induced Epileptiform Activity |

Table 1: In Vivo and In Vitro Efficacy of this compound

| Treatment Group | Dosing Regimen | Outcome | Survival | Reference |

| This compound | 3 x 1 mg/kg i.p. injections after SE onset | Majority of mice became seizure-free | All mice survived | |

| This compound | 3 x 0.3 mg/kg i.p. injections after SE onset | Significant attenuation of seizure time and EEG power after the third injection | Not explicitly stated, but implied positive outcome | |

| Diazepam (Control) | 3 x 5 mg/kg i.p. injections after SE onset | Did not attenuate SE | Not explicitly stated |

Table 2: Comparative Anticonvulsant Effects in Kainic Acid-Induced Status Epilepticus Model

Mechanism of Action: A₁ Adenosine Receptor Agonism

This compound exerts its anticonvulsant effects through its potent and selective agonism of the A₁ adenosine receptor. The activation of this receptor leads to a cascade of events that ultimately reduce neuronal excitability. The primary mechanisms include:

-

Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release.

-

Activation of G-protein inwardly rectifying K⁺ (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.

These actions collectively contribute to the termination of seizure activity.

Below is a diagram illustrating the signaling pathway of this compound's anticonvulsant action.

References

The Selective A₁ Adenosine Receptor Agonist Sdz-wag994: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Sdz-wag994 for adenosine receptors. It includes a comprehensive summary of its binding and functional data, detailed experimental methodologies for key assays, and visualizations of its signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for various adenosine receptor subtypes.

Table 1: this compound Binding Affinity for Adenosine Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) |

| A₁ | 23[1][2] |

| A₂ₐ | > 10,000[1] |

| A₂ₑ | 25,000 |

| A₃ | Not Reported |

Table 2: this compound Functional Potency

| Assay | Effect | IC₅₀ / Kᵢ (nM) |

| Inhibition of Adenosine Deaminase-Stimulated Lipolysis (Rat Adipocytes) | Inhibition | 8 |

| Inhibition of High-K⁺-Induced Epileptiform Activity (Rat Hippocampal Slices) | Inhibition | 52.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the selectivity of compounds like this compound for adenosine receptors. While the original detailed protocols for this compound from Wagner et al. (1995) are not fully available, these represent standard and widely accepted methods in the field.

Radioligand Binding Assay for Adenosine A₁ Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the A₁ adenosine receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human A₁ adenosine receptor (e.g., CHO or HEK293 cells) or from rat brain tissue.

-

Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) or another suitable A₁-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A₁ agonist or antagonist (e.g., 10 µM NECA).

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of this compound.

-

50 µL of the radioligand at a concentration near its Kₔ.

-

50 µL of the membrane preparation.

-

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of A₁ adenosine receptor activation.

Materials:

-

Cell Line: A cell line expressing the human A₁ adenosine receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Assay Medium: Serum-free medium.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Test Compound: this compound.

-

Instrumentation: Luminometer.

Procedure:

-

Cell Culture:

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Assay Preparation:

-

Wash the cells with assay medium.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

-

Stimulation and Measurement:

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Immediately measure the luminescence signal over time using a luminometer. The signal is inversely proportional to the cAMP concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the forsklin-stimulated cAMP response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows related to the selectivity of this compound.

Caption: A₁ Adenosine Receptor Signaling Pathway Activated by this compound.

References

Methodological & Application

Application Notes and Protocols for Sdz-wag994 In Vivo Studies

These application notes provide a comprehensive guide for researchers and drug development professionals on the in vivo experimental protocols for Sdz-wag994, a selective adenosine A1 receptor agonist. The following sections detail the methodologies for efficacy studies in an animal model of status epilepticus, summarize available data, and visualize key pathways and workflows.

Overview of this compound

This compound (also referred to as WAG 994) is a potent and selective agonist for the adenosine A1 receptor (A1R).[1][2] It has been investigated for its anticonvulsant properties and has shown promise in preclinical studies for suppressing status epilepticus (SE), a life-threatening neurological emergency characterized by prolonged seizures.[3][4][5] Notably, this compound has demonstrated a favorable safety profile in human clinical trials for other indications, with diminished cardiovascular side effects compared to older A1R agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Model |

| IC50 | 52.5 nM | Rat hippocampal slices | High-K+ induced epileptiform activity |

| Ki (A1 Receptor) | 23 nM | - | Radioligand binding assay |

| Ki (A2A Receptor) | >10,000 nM | - | Radioligand binding assay |

| Ki (A2B Receptor) | >25,000 nM | - | Radioligand binding assay |

| Ki (Lipolysis Inhibition) | 8 nM | Rat adipocytes | Adenosine deaminase-stimulated lipolysis |

Data sourced from multiple studies.

Table 2: In Vivo Efficacy of this compound in a Kainic Acid-Induced Status Epilepticus Mouse Model

| Treatment Group | Dose (mg/kg, i.p.) | Number of Injections | Primary Outcome | Survival |

| This compound | 1 | 3 | Majority of mice became seizure-free | All mice survived |

| This compound | 0.3 | 3 | Significant attenuation of seizure activity | All mice survived |

| Diazepam (Control) | 5 | 3 | Did not attenuate status epilepticus | - |

This study highlights that this compound was effective in a model where the standard-of-care medication, diazepam, was not.

Signaling Pathway of this compound

This compound exerts its effects by activating the adenosine A1 receptor, a G-protein coupled receptor. This activation leads to a reduction in neuronal excitability through two primary mechanisms: the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release, and the activation of G-protein inwardly rectifying K+ (GIRK) channels, which hyperpolarizes the neuron.

Caption: this compound signaling pathway via the Adenosine A1 receptor.

Experimental Protocols

4.1. Animal Model: Kainic Acid-Induced Status Epilepticus in Mice

This protocol describes the induction of status epilepticus (SE) in mice using kainic acid (KA) and the subsequent treatment with this compound. This model is relevant for studying refractory SE, where conventional treatments may fail.

Materials:

-

Male C57BL/6 mice

-

Kainic acid (KA) solution (e.g., 5 mg/mL in saline)

-

This compound solution (prepared for intraperitoneal injection)

-

Diazepam (DIA) solution (for control group)

-

Saline solution (for vehicle control)

-

EEG/EMG recording equipment

-

Standard animal housing and care facilities

Procedure:

-

Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. On the day of the experiment, implant EEG/EMG electrodes for monitoring seizure activity.

-

Baseline Recording: Connect the mice to the EEG/EMG recording setup and record a stable baseline signal for a minimum of 20 minutes.

-

Induction of Status Epilepticus: Briefly disconnect the mouse and administer a single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg) to induce acute SE.

-

Seizure Establishment: Monitor the animal's behavior and EEG for the development of continuous seizure activity. Allow seizures to progress to established SE, which typically occurs within 50 minutes post-KA injection.

-

Drug Administration:

-

Divide the animals into treatment groups (e.g., this compound 0.3 mg/kg, this compound 1 mg/kg, Diazepam 5 mg/kg, vehicle).

-

At 50, 70, and 90 minutes after the KA injection, administer the assigned treatment via i.p. injection. This schedule of three injections is designed to test the efficacy of the compound against established SE.

-

-

Monitoring and Data Collection:

-

Continuously record EEG/EMG throughout the experiment.

-

Monitor the animals for seizure severity (e.g., using the Racine scale) and duration.

-

Record survival rates for each group.

-

-

Data Analysis:

-

Quantify the EEG data to determine the percentage of time the animal was seizing during specific analysis windows (e.g., before and after each drug injection).

-

Compare the seizure duration and intensity between the different treatment groups using appropriate statistical methods.

-

Caption: Workflow for the in vivo this compound efficacy study.

Concluding Remarks

The provided protocols and data serve as a foundational guide for conducting in vivo research on this compound. The kainic acid-induced status epilepticus model is a robust system for evaluating the anticonvulsant efficacy of this compound. Researchers should adapt these protocols as necessary for their specific experimental goals, ensuring adherence to all relevant animal welfare guidelines. The potent and selective nature of this compound, combined with its demonstrated efficacy and safety profile, makes it a compelling candidate for further investigation in the treatment of epilepsy and other neurological disorders.

References

- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]